(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.0^{1,14.0^{2,7]octadeca-2,4,6,14-tetraene
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Overview
Description
2,7-Dihydrohomoerysotrine is an alkaloid that can be found in plants such as Dysoxylum and Cephalotaxus fortunei . It possesses a molecular formula of C20H27NO3 and a molecular weight of 329.43 g/mol . This compound is known for its cardiodepressant activities and has been studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,7-Dihydrohomoerysotrine can be synthesized through various chemical reactions involving the appropriate starting materials and reagents. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of 2,7-dihydrohomoerysotrine typically involves the extraction of the compound from natural sources such as the barks of Cephalotaxus fortunei . The extraction process may involve the use of solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Chemical Reactions Analysis
Types of Reactions
2,7-Dihydrohomoerysotrine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving 2,7-dihydrohomoerysotrine include oxidizing agents, reducing agents, and nucleophiles . The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of 2,7-dihydrohomoerysotrine depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,7-dihydrohomoerysotrine involves its interaction with specific molecular targets and pathways in the body. The compound exerts its effects by modulating the activity of certain enzymes and receptors involved in cardiovascular function . The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s cardiodepressant activity is mediated through its interaction with ion channels and neurotransmitter receptors .
Comparison with Similar Compounds
2,7-Dihydrohomoerysotrine is structurally similar to other alkaloids such as erysotrine, erythrartine, erythristemine, erysotramidine, fortuneine, wilsonine, and 3-epiwilsonine . These compounds share similar structural features but differ in their individual atoms, functional groups, and substructures . The differences in their physicochemical properties, bioactivity, and pharmacological properties make each compound unique and valuable for different research and therapeutic applications .
Properties
IUPAC Name |
4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,14-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-22-16-7-6-15-8-10-21-9-4-5-14-11-18(23-2)19(24-3)12-17(14)20(15,21)13-16/h6,11-12,16H,4-5,7-10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNBFPRWBICVGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC=C2CCN3C2(C1)C4=CC(=C(C=C4CCC3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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